1-Cyclobutyl-4-{[1,2,3,4]tetrazolo[1,5-a]pyrazin-5-yl}piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclobutyl-4-{[1,2,3,4]tetrazolo[1,5-a]pyrazin-5-yl}piperazine is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. The compound consists of a cyclobutyl group attached to a piperazine ring, which is further connected to a tetrazolo[1,5-a]pyrazine moiety. This intricate structure endows the compound with distinctive chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclobutyl-4-{[1,2,3,4]tetrazolo[1,5-a]pyrazin-5-yl}piperazine typically involves multi-step reactions starting from readily available precursorsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions: 1-Cyclobutyl-4-{[1,2,3,4]tetrazolo[1,5-a]pyrazin-5-yl}piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can be performed to introduce different functional groups onto the molecule
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
1-Cyclobutyl-4-{[1,2,3,4]tetrazolo[1,5-a]pyrazin-5-yl}piperazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized compounds .
Mechanism of Action
The mechanism of action of 1-Cyclobutyl-4-{[1,2,3,4]tetrazolo[1,5-a]pyrazin-5-yl}piperazine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways and exerting its effects. Detailed studies on its binding affinity, selectivity, and molecular interactions are essential to elucidate its precise mechanism of action .
Comparison with Similar Compounds
4,5,6,7-Tetrahydro-pyrazolo[1,5-a]pyrazines: These compounds share a similar core structure and exhibit comparable biological activities.
Tetrazolo[1,5-a]pyrimidines: These compounds also contain a tetrazole ring fused with another heterocycle and are known for their diverse pharmacological properties.
Uniqueness: 1-Cyclobutyl-4-{[1,2,3,4]tetrazolo[1,5-a]pyrazin-5-yl}piperazine stands out due to its unique combination of a cyclobutyl group, piperazine ring, and tetrazolo[1,5-a]pyrazine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C12H17N7 |
---|---|
Molecular Weight |
259.31 g/mol |
IUPAC Name |
5-(4-cyclobutylpiperazin-1-yl)tetrazolo[1,5-a]pyrazine |
InChI |
InChI=1S/C12H17N7/c1-2-10(3-1)17-4-6-18(7-5-17)12-9-13-8-11-14-15-16-19(11)12/h8-10H,1-7H2 |
InChI Key |
PRKRQJVIVDNMHT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)N2CCN(CC2)C3=CN=CC4=NN=NN34 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.